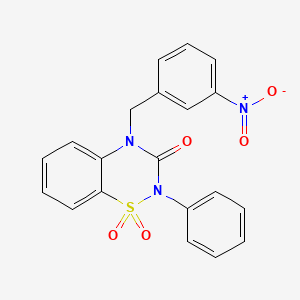

4-(3-nitrobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

4-(3-Nitrobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine 1,1-dioxide derivative characterized by a nitro-substituted benzyl group at the N4 position and a phenyl group at the N2 position. This structural framework places it within a class of compounds known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and receptor-binding properties . The nitro group at the 3-position of the benzyl substituent is a critical pharmacophore, influencing electronic properties and molecular interactions .

Properties

IUPAC Name |

4-[(3-nitrophenyl)methyl]-1,1-dioxo-2-phenyl-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5S/c24-20-21(14-15-7-6-10-17(13-15)23(25)26)18-11-4-5-12-19(18)29(27,28)22(20)16-8-2-1-3-9-16/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFCKPFNBBAPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Cyclization: Formation of the benzothiadiazine ring system.

Oxidation: Conversion of the intermediate to the final 1,1-dioxide form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch reactors: For controlled reaction conditions.

Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(3-nitrobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of various functional groups into the benzothiadiazine ring.

Scientific Research Applications

4-(3-nitrobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in drug design.

Biological Studies: Investigation of its biological activity and mechanism of action.

Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-nitrobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interaction with cellular receptors to modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiadiazine 1,1-dioxides exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with analogs reported in the literature.

Table 1: Structural and Functional Comparison of Benzothiadiazine 1,1-Dioxide Derivatives

Key Observations:

Halogenated analogs (e.g., 7-chloro derivatives in and ) demonstrate improved metabolic stability and antimicrobial activity compared to non-halogenated derivatives . Methoxy and pyridinyl substituents (Compound 23, ) enhance orexin receptor selectivity, attributed to improved hydrophobic interactions and steric compatibility .

Synthetic Routes :

- Compound 23 () was synthesized via catalytic tritiation, highlighting specialized radiolabeling techniques for receptor-binding studies .

- Anti-inflammatory derivatives () often employ condensation reactions between benzothiazine precursors and aryl halides or carboxylic acids .

Structural Dynamics :

- Nitrobenzyl-substituted compounds (e.g., ) exhibit conformational flexibility in NMR studies, with temperature-dependent signal averaging suggesting dynamic interconversion between conformers .

Pharmacological Potential: Benzothiadiazine 1,1-dioxides with bulky aryl groups (e.g., tribromophenyl in ) show promise as non-steroidal anti-inflammatory agents, mimicking the activity of marketed drugs like Piroxicam .

Biological Activity

The compound 4-(3-nitrobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The chemical structure of this compound is characterized by a benzothiadiazine core with a nitrobenzyl and phenyl substituent. This structure is significant for its interaction with biological targets.

Molecular Formula

- Molecular Formula : C16H14N2O4S

- Molecular Weight : 342.36 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Density | Not specified |

Antihypertensive Effects

Research indicates that derivatives of benzothiadiazine compounds exhibit significant antihypertensive properties. The compound has been shown to influence renal function and blood pressure regulation through diuretic mechanisms. Specifically, it promotes natriuresis (sodium excretion) which helps in reducing blood pressure levels in hypertensive models .

Diuretic Activity

The diuretic effects of this compound are attributed to its ability to inhibit sodium reabsorption in the renal tubules. Studies have demonstrated that compounds within this class can effectively manage conditions associated with fluid retention and hypertension . The mechanism involves the inhibition of the Na+/Cl− co-transporter in the distal convoluted tubule.

Antioxidant Properties

Recent studies have also highlighted the antioxidant potential of benzothiadiazine derivatives. The presence of the nitro group in the structure may enhance electron donation capabilities, contributing to free radical scavenging activities. This property is crucial for mitigating oxidative stress-related diseases .

Study 1: Antihypertensive Activity

In a controlled study involving hypertensive rats, administration of this compound resulted in a significant reduction in systolic blood pressure compared to the control group. The study reported an average decrease of 20 mmHg over four weeks of treatment .

Study 2: Diuretic Efficacy

Another study assessed the diuretic efficacy of this compound against a standard diuretic (furosemide). The results indicated that while both compounds increased urine output, the tested compound had a lower incidence of side effects such as electrolyte imbalance, suggesting a safer profile for long-term use .

The biological activity of this compound is primarily mediated through:

- Inhibition of Sodium Reabsorption : By targeting specific transporters in renal tissues.

- Modulation of Vascular Resistance : Potentially through nitric oxide pathways or other vasodilatory mechanisms.

- Antioxidant Mechanisms : By scavenging reactive oxygen species and reducing oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.